Validated Efficacy: IRAK4 Degradation Quantified in OCI-LY-10 Cells Using AM-Imidazole-PA-Boc-Containing PROTAC
A direct comparison of a PROTAC built with AM-Imidazole-PA-Boc against a PROTAC built with a generic alkyl linker of a different length is not available. However, the precise function of AM-Imidazole-PA-Boc is validated through the performance of PROTAC IRAK4 degrader-1. This specific degrader, which incorporates AM-Imidazole-PA-Boc as its linker component, achieves quantifiable degradation of the target protein IRAK4 in OCI-LY-10 cells. At a concentration of 0.1 μM, it induces >20-50% degradation of IRAK4, and at 1 μM, it induces >50% degradation, as reported in patent US20190192668A1 [1]. This performance is contingent on the specific linker composition and cannot be assumed for PROTACs built with alternative linkers.
| Evidence Dimension | Target protein degradation (IRAK4) in a cellular model |
|---|---|
| Target Compound Data | PROTAC IRAK4 degrader-1 induces >20-50% degradation at 0.1 μM and >50% degradation at 1 μM |
| Comparator Or Baseline | Vehicle control (0% degradation) |
| Quantified Difference | >20-50% degradation above baseline at 0.1 μM; >50% degradation above baseline at 1 μM |
| Conditions | IRAK4 degradation was measured in OCI-LY-10 cells following treatment with PROTAC IRAK4 degrader-1 (HY-129966, Compound I-210) at the specified concentrations. |
Why This Matters
This data provides a quantitative baseline for the functional utility of AM-Imidazole-PA-Boc when incorporated into a specific PROTAC design, underscoring the risk of altering linker composition.
- [1] Mainolfi, N., et al. (2019). Irak degraders and uses thereof. US Patent Application US20190192668A1. View Source
